N-carbomethoxy diallyl amine

Description

The evidence highlights diallyl sulfide (DAS) and diallyl disulfide as sulfur-containing organosulfur compounds derived from garlic (Allium sativum). These compounds are noted for their roles in flavor, fragrance, and bioactive properties, including anticarcinogenic and insecticidal activities .

Properties

Molecular Formula |

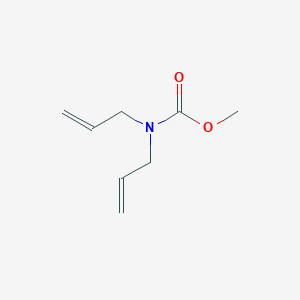

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

methyl N,N-bis(prop-2-enyl)carbamate |

InChI |

InChI=1S/C8H13NO2/c1-4-6-9(7-5-2)8(10)11-3/h4-5H,1-2,6-7H2,3H3 |

InChI Key |

DKRAQRTYONCSDE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N(CC=C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings on Diallyl Sulfide (DAS):

- Anticarcinogenic Activity: DAS (200 mg/kg) inhibited esophageal tumor formation in rats exposed to N-nitrosomethylbenzylamine (NMBA), achieving 100% suppression of papilloma and squamous cell carcinoma incidence .

- Mechanism: DAS reduces hepatic microsomal metabolism of carcinogens, thereby blocking metabolic activation of procarcinogens .

- Insecticidal Properties : DAS and diallyl disulfide exhibit fumigant toxicity against Tribolium confusum (confused flour beetle), with LC90 values ranging from <1 µL/L (eggs) to 23.31 µL/L (larvae) .

Comparison with Similar Compounds:

Limitations in Addressing "N-Carbomethoxy Diallyl Amine"

Suggested Next Steps:

Verify the correct nomenclature or CAS number of the compound.

Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.